
1-Benzyl-3-(5-methylisoxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications across various fields. This compound features a benzyl group attached to a urea moiety, which is further connected to a 5-methylisoxazole ring. The presence of the isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
They bind to biological targets based on their chemical diversity .
Mode of Action
Without specific information on “1-Benzyl-3-(5-methylisoxazol-3-yl)urea”, it’s difficult to detail its mode of action. Isoxazole derivatives are known to possess different types of biological activity, which suggests they interact with their targets in various ways .
Biochemical Pathways
Isoxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Action Environment
It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
The synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of benzyl isocyanate with 5-methylisoxazole-3-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
1-Benzyl-3-(5-methylisoxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoxazole ring or the urea moiety .
Scientific Research Applications
1-Benzyl-3-(5-methylisoxazol-3-yl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly for conditions where its unique chemical structure may offer advantages over existing treatments.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Comparison with Similar Compounds
1-Benzyl-3-(5-methylisoxazol-3-yl)urea can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-3-yl urea: Lacks the benzyl group, which may result in different biological activities and chemical properties.
1-Benzyl-3-(5-chloroisoxazol-3-yl)urea: Contains a chlorine atom on the isoxazole ring, potentially altering its reactivity and biological effects.
1-Benzyl-3-(5-phenylisoxazol-3-yl)urea: Features a phenyl group instead of a methyl group, which can influence its interactions with biological targets and its overall stability
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRULJZQMFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
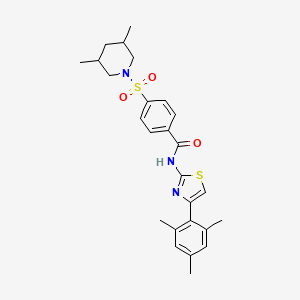
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)
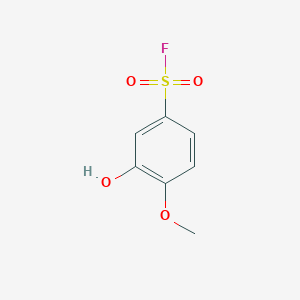

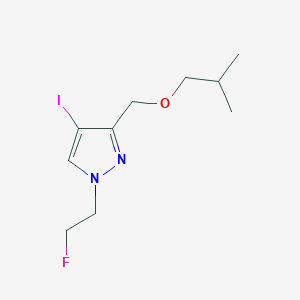
![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)
![methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B2637285.png)
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B2637286.png)
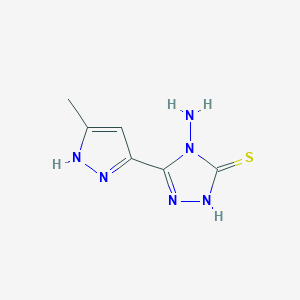
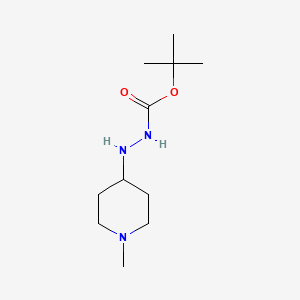

![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)
